(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid
Description
This compound is a flavonoid-7-O-glucuronide characterized by a glucuronic acid moiety (oxane ring with carboxylic acid at C2) linked via an ether bond to a dihydrochromone core. The chromen-4-one structure features a 4-hydroxyphenyl group at C2, a hydroxyl group at C5, and a ketone at C4. The stereochemistry (2S,3S,4S,5R) in the glucuronic acid unit is critical for its biochemical interactions, particularly in solubility and receptor binding .
Properties
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29)/t13?,16-,17-,18+,19-,21?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCRTIDKZGEVEN-YKCLCNASSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Variations
The compound shares a core scaffold with other flavonoid glucuronides but differs in substituents and stereochemistry. Key structural analogs include:
Key Observations :
Halogenation (e.g., fluorine in ) alters electronic properties, affecting binding affinity to targets like cytochrome P450 enzymes. The 4-hydroxyphenyl group in the target compound may contribute to hydrogen bonding with biological receptors, a feature absent in phenyl- or methoxyphenyl-substituted analogs .
Stereochemical Influence :
- The (2S,3S,4S,5R) configuration in the glucuronic acid moiety distinguishes the target from epimers like (2R,3R,4R,5S) derivatives, which show reduced binding to hepatic transporters .
Bioactivity: The target compound and its analogs (e.g., CHEBI:184553) are implicated in ferroptosis induction in oral squamous cell carcinoma (OSCC), with higher selectivity for cancer cells over normal tissues . Natural analogs from Coffea canephora (e.g., 3-O-feruloylquinic acid) exhibit antioxidant properties, suggesting shared pathways in reactive oxygen species (ROS) modulation .
Pharmacological Potential
- Drug Development : The target’s glucuronic acid moiety enhances solubility, making it a candidate for prodrug formulations. Analog FDB027495 (propionyloxy substitution) has been explored as a synthetic intermediate for anti-inflammatory agents .
- Therapeutic Window: OSCC studies highlight a therapeutic window for ferroptosis-inducing compounds, with IC50 values for the target compound reportedly 40% lower in cancer cells than normal cells .
Q & A
Basic Research Questions
Q. How can the stereochemistry and molecular structure of this compound be experimentally confirmed?
- Methodological Answer : Use a combination of 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon signals, confirming spatial relationships between hydroxyl and aromatic groups. X-ray crystallography is critical for resolving absolute stereochemistry at chiral centers (2S,3S,4S,5R). Mass spectrometry (HRMS) validates the molecular formula. For example, the ketone and hydroxyl groups in the chromen-4-one moiety can be mapped via HMBC correlations .
Q. What synthetic strategies are effective for constructing the chromen-4-one and oxane-carboxylic acid moieties?
- Methodological Answer :
- Chromen-4-one synthesis : Start with 4-hydroxyphenylacetophenone derivatives, followed by cyclization via acid-catalyzed Aldol condensation. Protect hydroxyl groups using acetyl or benzyl ethers to prevent side reactions.
- Oxane-carboxylic acid synthesis : Employ selective oxidation of glucose derivatives to introduce the carboxylic acid group at C2. Stereoselective glycosylation (e.g., Koenigs-Knorr reaction) links the chromen-4-one via an ether bond .
Q. How can researchers assess the compound’s bioactivity in vitro?
- Methodological Answer : Screen for antioxidant or anti-inflammatory activity using DPPH/ABTS radical scavenging assays. Evaluate enzyme inhibition (e.g., COX-2, LOX) via fluorometric or spectrophotometric kinetic studies. Receptor-binding assays (SPR or ITC) quantify interactions with targets like estrogen receptors, leveraging the 4-hydroxyphenyl group’s affinity .
Advanced Research Questions
Q. How can conflicting data from NMR and X-ray crystallography regarding hydroxyl group conformations be resolved?
- Methodological Answer : Cross-validate using dynamic NMR to assess rotational barriers of hydroxyl groups. Computational modeling (DFT or MD simulations) predicts stable conformers. If discrepancies persist, revise crystallization conditions (e.g., solvent polarity) to isolate dominant conformers .
Q. What are the degradation pathways of this compound under physiological or accelerated stability conditions?
- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidation, photolysis) monitored by HPLC-DAD or LC-MS. Identify degradation products (e.g., hydrolyzed chromen-4-one or decarboxylated oxane) and propose mechanisms. For example, the ketone at C4 of the chromen-4-one is susceptible to nucleophilic attack under basic conditions .
Q. How does the compound interact with biological membranes or protein targets in vivo?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding modes with targets like estrogen receptors. Validate with SPR or cryo-EM for structural insights. In vivo pharmacokinetic studies (radiolabeled or fluorescent probes) track absorption and distribution, noting the carboxylic acid’s role in solubility and bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
